Cas no 138-55-6 (Picrocrocin)

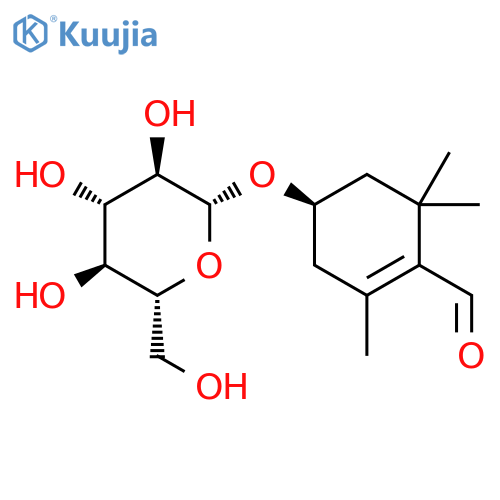

Picrocrocin structure

商品名:Picrocrocin

Picrocrocin 化学的及び物理的性質

名前と識別子

-

- 1-Cyclohexene-1-carboxaldehyde,4-(b-D-glucopyranosyloxy)-2,6,6-trimethyl-,(4R)-

- (4S)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-cyclohexene-1-carbaldehyde

- (4R)-2,6,6-trimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde

- PICROCROCIN

- saffron-bitter

- Safranbitter

- Picrocrocine

- (R)-4-(β-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde

- (R)-4-(β-D-glucopyranosiloxy)-2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde

- (R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde

- ON5B022511

- (1R)-4-formyl-3,5,5-trimethylcyclohex-3-en-1-yl beta-D-glucopyranoside

- 4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde

- C17055

- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-

- HY-N4114

- 1ST15440

- 1-Cyclohexene-1-carboxaldehyde, 4-(ss-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-

- AKOS027326831

- E80643

- CS-0032123

- AS-79122

- UNII-ON5B022511

- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)-

- PICROCROCIN [MI]

- (R)-2,6,6-trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde

- DTXSID40160450

- (4R)-2,6,6-Trimethyl-4-[(2R,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carbaldehyde

- CHEBI:53168

- 1-Cyclohexene-1-carboxaldehyde, 4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-, (R)-

- 138-55-6

- SCHEMBL22180

- AC-34396

- NS00094694

- Saffronbitter

- (4R)-4-(.BETA.-D-GLUCOPYRANOSYLOXY)-2,6,6-TRIMETHYL-1-CYCLOHEXENE-1-CARBOXALDEHYDE

- Q289866

- DTXCID0082941

- (4R)-4-(beta-D-Glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde

- WMHJCSAICLADIN-WYWSWGBSSA-N

- (4R)-2,6,6-trimethyl-4-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxycyclohexene-1-carbaldehyde

- Picrocrocin

-

- MDL: MFCD09752814

- インチ: 1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1

- InChIKey: WMHJCSAICLADIN-WYWSWGBSSA-N

- ほほえんだ: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])C([H])([H])C(C([H])([H])[H])=C(C([H])=O)C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 330.16800

- どういたいしつりょう: 330.16785316 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 473

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 330.37

- トポロジー分子極性表面積: 116

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- 密度みつど: 1.31±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 196 ºC (ethyl acetate )

- ふってん: 520.4°Cat760mmHg

- フラッシュポイント: 187.1°C

- 屈折率: 1.561

- ようかいど: 微溶性(24 g/l)(25ºC)、

- PSA: 116.45000

- LogP: -0.49310

- ひせんこうど: D20 -58° (c = 0.6)

Picrocrocin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP1097-5mg |

Picrocrocin |

138-55-6 | 95% | 5mg |

$96 | 2022-04-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83490-5mg |

Picrocrocin |

138-55-6 | 5mg |

¥5798.0 | 2021-09-07 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP1097-20mg |

Picrocrocin |

138-55-6 | 98% | 20mg |

$120 | 2023-09-20 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2940-20mg |

Picrocrocin |

138-55-6 | ≥98% | 20mg |

¥2200元 | 2023-09-15 | |

| S e l l e c k ZHONG GUO | E0242-5mg |

Picrocrocin |

138-55-6 | 99.98% | 5mg |

¥5970.51 | 2023-09-15 | |

| 1PlusChem | 1P00189Q-1mg |

1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |

138-55-6 | 99% | 1mg |

$158.00 | 2024-06-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-479341-1mg |

Picrocrocin, |

138-55-6 | 1mg |

¥3384.00 | 2023-09-05 | ||

| 1PlusChem | 1P00189Q-5mg |

1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |

138-55-6 | 99% | 5mg |

$341.00 | 2024-06-21 | |

| Aaron | AR0018I2-100mg |

1-Cyclohexene-1-carboxaldehyde, 4-(β-D-glucopyranosyloxy)-2,6,6-trimethyl-, (4R)- |

138-55-6 | 96% | 100mg |

$427.00 | 2025-02-11 | |

| Ambeed | A608328-5mg |

(R)-2,6,6-Trimethyl-4-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)cyclohex-1-ene-1-carbaldehyde |

138-55-6 | 96% | 5mg |

$47.0 | 2025-02-27 |

Picrocrocin 関連文献

-

Michael H. Walter,Dieter Strack Nat. Prod. Rep. 2011 28 663

-

Madineh Chaharlangi,Hadi Parastar,Akbar Malekpour RSC Adv. 2015 5 26246

-

Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197

-

Jianing Mi,Kun-Peng Jia,Aparna Balakrishna,Jian You Wang,Salim Al-Babili Analyst 2019 144 1197

-

Klodian Xhanari,Matja? Fin?gar,Ma?a Knez Hrn?i?,Uro? Maver,?eljko Knez,Bujar Seiti RSC Adv. 2017 7 27299

推奨される供給者

Amadis Chemical Company Limited

(CAS:138-55-6)Picrocrocin

清らかである:99%/99%/99%/99%

はかる:5mg/50mg/100mg/250mg

価格 ($):185.0/408.0/530.0/689.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:138-55-6)Picrocrocin

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ